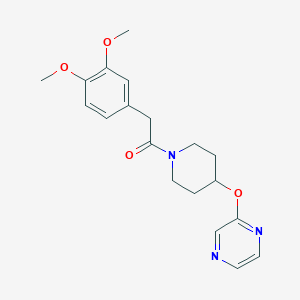
2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, paper discusses a series of novel ethanone derivatives with antileukemic activity, while paper describes the synthesis and antioxidant potency of a piperidin-4-one derivative. Paper details the crystal structure of a benzopyran-4-one compound with inhibitory activity against phosphodiesterases.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, as seen in paper , where a series of ethanone derivatives were synthesized and characterized by various analytical techniques such as 1H NMR, IR, mass spectral, and elemental analysis. Similarly, paper describes the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, followed by recrystallization to achieve a 56% yield. These methods could potentially be adapted for the synthesis of "2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone."
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using NMR and crystallography. For example, paper provides an NMR study that reveals the chair conformation of a piperidin-4-one derivative with equatorial orientation of substituents. Paper discusses the crystal structure of a benzopyran-4-one compound, noting the puckered pyran ring and stabilization by weak hydrogen bonds and π-π interactions. These techniques would be essential in analyzing the molecular structure of "2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone."
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from the studies presented. In paper , the antileukemic activity suggests that the ethanone derivatives can interact with biological targets, possibly through covalent or non-covalent interactions. The antioxidant efficacy of the molecule in paper implies the ability to participate in redox reactions. These insights could guide the analysis of potential chemical reactions involving "2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone."
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and stability can be deduced from the synthesis and characterization methods described in papers and . The chemical properties, including reactivity and biological activity, can be inferred from the antileukemic and antioxidant activities reported. For the compound , similar analytical and biological assays would be necessary to fully understand its physical and chemical properties.
科学的研究の応用
Synthesis and Biological Evaluation
Compounds with similar structures have been synthesized and evaluated for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. For instance, a series of compounds related to the pyrazole and pyridine families have been synthesized and tested for their IL-6 inhibitory activities, free radical scavenging abilities, and antimicrobial activities against pathogenic bacteria and fungi, demonstrating potential as lead compounds for drug discovery (Bandgar et al., 2009).
Molecular Interaction Studies
Molecular interaction studies have been conducted with compounds bearing resemblance to the query compound, focusing on their binding to specific receptors. For example, the interaction of a potent and selective antagonist for the CB1 cannabinoid receptor was studied, revealing insights into the steric binding interactions and proposing mechanisms for antagonist activity (Shim et al., 2002).
Hydrogen-bonding Patterns
Research on enaminones, which are structurally similar to the query compound, has explored hydrogen-bonding patterns, contributing to the understanding of molecular stability and interactions. This research is valuable in the design of compounds with desired physical and chemical properties (Balderson et al., 2007).
σ1 Receptor Antagonists for Pain Management
Another application is in the development of σ1 receptor antagonists for pain management. A related compound was identified as a clinical candidate for treating pain due to its high solubility and permeability, along with significant antinociceptive properties in animal models (Díaz et al., 2020).
Synthesis and Antibacterial Activity
The synthesis of medicinally important compounds incorporating structures similar to the query compound has been explored, with a focus on their antibacterial activities. This research helps in identifying new therapeutic agents against various bacterial infections (Vinaya et al., 2008).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-4-3-14(11-17(16)25-2)12-19(23)22-9-5-15(6-10-22)26-18-13-20-7-8-21-18/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCHFOBHOZXVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

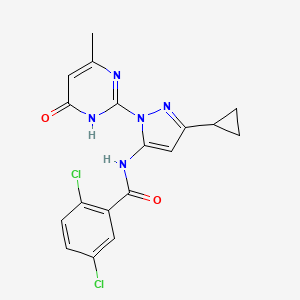
![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)
![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)
![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)
![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)
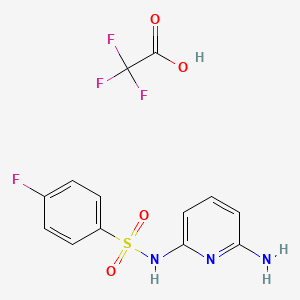
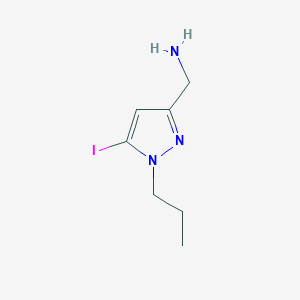
![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)
![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)
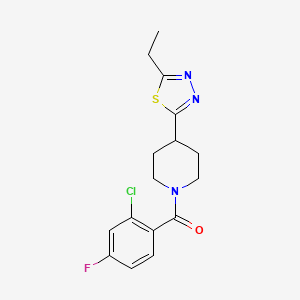
![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)


![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)